molecular formula C24H18N2O5 B302990 2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No. B302990
M. Wt: 414.4 g/mol
InChI Key: UUTBRGSTQJFDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CKD-602, which is a derivative of the anticancer drug camptothecin.

Mechanism of Action

The mechanism of action of 2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves the inhibition of topoisomerase I, which is an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the DNA from unwinding and leads to the formation of DNA breaks, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In anticancer studies, the compound has shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory studies, it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological studies, it has shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in lab experiments is its potential as a broad-spectrum therapeutic agent. It has shown promising results in various applications, making it a versatile compound for scientific research. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on different types of cancer cells and determine its mechanism of action in each case. Additionally, further research is needed to determine the optimal dosage and delivery method for the compound in different applications. Finally, more studies are needed to explore its potential use in treating neurological disorders and autoimmune diseases.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique structure and mechanism of action make it a versatile and valuable compound for further investigation.

Synthesis Methods

The synthesis of 2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves the reaction of camptothecin with succinic anhydride and 4-aminobenzoic acid. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The final product is obtained after purification and isolation through various chromatographic techniques.

Scientific Research Applications

2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has various potential applications in scientific research. It has been studied extensively for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of autoimmune diseases. Furthermore, it has been investigated for its effects on the central nervous system and its potential use in treating neurological disorders.

properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

2-[[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O5/c1-14(15-7-3-2-4-8-15)26-22(28)17-12-11-16(13-19(17)23(26)29)21(27)25-20-10-6-5-9-18(20)24(30)31/h2-14H,1H3,(H,25,27)(H,30,31)

InChI Key

UUTBRGSTQJFDOS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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